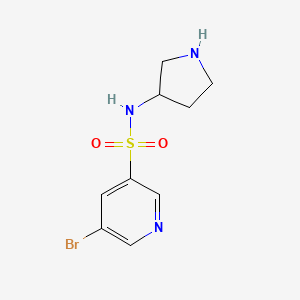

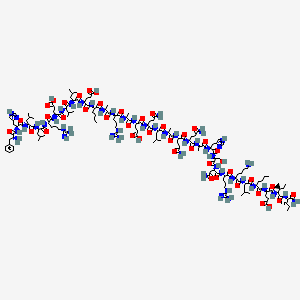

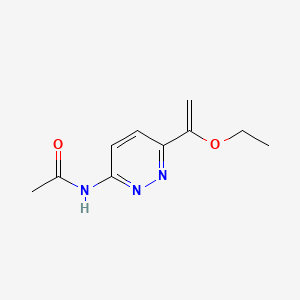

![molecular formula C8H12N4O B594885 N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1338247-56-5](/img/structure/B594885.png)

N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines, has been reported . The synthesis involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .科学的研究の応用

Synthesis and Biological Activities

Heterocyclic Compound Synthesis : Research has explored the synthesis of pyrazolo[3,4-c]pyrazole derivatives and their analgesic and anti-inflammatory activities. These compounds, derived from heterocyclic frameworks containing nitrogen, demonstrate significant pharmacological potential (More et al., 2022).

HIV-1 Integrase Inhibition : Substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides have been synthesized and shown to inhibit HIV-1 integrase catalytic activity and HIV-1 replication in cells, highlighting their potential as novel HIV-1 integrase inhibitors (Langford et al., 2008).

Cytotoxicity Against Cancer Cells : The synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives has been studied for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to cancer research (Hassan et al., 2014).

Antimicrobial Activity : Novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against various microorganisms (Othman & Hussein, 2020).

Medicinal Chemistry Applications

Building Blocks for Drug Discovery : A concise synthesis of a tetrahydropyrazolopyrazine building block has been described, showcasing its utility in the development of pharmaceutical compounds. The methodology offers an efficient route for preparing this compound, which could serve as a versatile intermediate in medicinal chemistry (Shu et al., 2012).

Inhibition of Plasmodium falciparum Enzyme : Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates have been identified as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, a key enzyme in the life cycle of the parasite that causes malaria. This highlights the potential of such compounds in the development of new antimalarial drugs (Strašek et al., 2019).

作用機序

Target of Action

The primary target of N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .

Biochemical Pathways

The compound affects the HBV life cycle by modulating the conformation of the HBV core protein . This modulation disrupts the normal function of the protein, thereby inhibiting the replication of the virus .

Result of Action

The result of the compound’s action is the suppression of HBV DNA viral load . This leads to a decrease in the number of infectious particles, potentially slowing the progression of the disease .

特性

IUPAC Name |

N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-9-8(13)6-4-11-12-3-2-10-5-7(6)12/h4,10H,2-3,5H2,1H3,(H,9,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVWIZUVLBWGTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C2CNCCN2N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

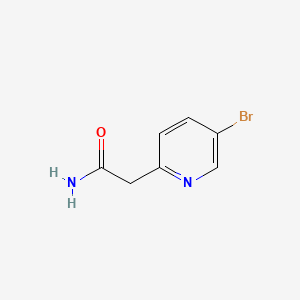

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B594805.png)

![Methyl 2-amino-8H-indeno[1,2-d]thiazole-5-carboxylate](/img/structure/B594818.png)